1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)11-7-13-8-12(11)10-5-3-2-4-6-10/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOZWJDRBYWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Phenyl 1h Pyrrol 3 Yl Ethan 1 One and Its Analogues
Strategic Approaches to Pyrrole (B145914) Ring Construction
The synthesis of the pyrrole nucleus, particularly when polysubstituted, demands strategic planning and the application of diverse chemical reactions. Modern synthetic organic chemistry has provided several powerful approaches for the construction of this important heterocycle.
Multi-component Reactions for Poly-substituted Pyrroles
Multi-component reactions (MCRs) have become a highly effective strategy in organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. rsc.orgacs.org These reactions combine three or more starting materials in a one-pot procedure, avoiding the need for isolation of intermediates. rsc.org
One notable approach is the three-component reaction involving 1,3-dicarbonyl compounds, aldehydes, and amines, induced by a low-valent titanium reagent (TiCl₄/Sm), which can produce polysubstituted pyrroles in high yields and with excellent regioselectivity in as little as 15 minutes. acs.org Another powerful MCR involves the gold(I)-catalyzed reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines in ethanol (B145695) at room temperature, which also affords polysubstituted pyrroles in moderate to good yields. ccspublishing.org.cn A plausible mechanism for this gold-catalyzed reaction involves an initial Michael addition, followed by an imine-enamine tautomerization and subsequent intramolecular cyclization and elimination. ccspublishing.org.cn
A particularly relevant one-step synthesis produces N-substituted 2,3,5-functionalized pyrroles from the reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines. nih.gov This method allows for the creation of a library of analogues by simply varying the nitrile and amine substrates. nih.gov For instance, the reaction between 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 2-phenylethylamine yields the corresponding pyrrole in 76% yield. nih.gov
| Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| 1,3-Diketones, Aldehydes, Amines | TiCl₄/Sm | High regioselectivity, short reaction time (15 min). | acs.org |
| β-Nitrostyrenes, 1,3-Dicarbonyl compounds, Primary amines | Gold(I) complex | Mild reaction conditions (room temperature). | ccspublishing.org.cn |
| α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | Acetic Acid | One-step synthesis for a library of analogues. | nih.gov |
| Nitro compounds, Phenacyl bromides, Dialkyl acetylene (B1199291) dicarboxylates | Indium/HCl | Reaction proceeds via reduction of nitro group to amine in situ. | orientjchem.org |
Intramolecular Cyclocondensation Pathways
Intramolecular cyclocondensation represents a key strategy for the formation of the pyrrole ring from a linear precursor. This approach often involves the formation of a carbon-nitrogen bond to close the ring.
A novel method involves a tandem reaction combining a Michael addition with a cyanide-mediated nitrile-to-nitrile intramolecular cyclocondensation. organic-chemistry.org This strategy utilizes gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN) to produce tetrasubstituted NH-pyrroles, with DBU being the most effective base, achieving yields up to 90%. organic-chemistry.org The mechanism involves the formation and isolation of vic-dinitrile intermediates, confirming the proposed pathway. organic-chemistry.org
Another pathway involves the iodine-mediated treatment of enolizable aldehydes with primary aliphatic amines. The proposed mechanism starts with a Mannich-aldol condensation, followed by iodination, which facilitates the intramolecular cyclization to form the pyrrole. nih.gov Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a (TMS)₃SiH/AIBN system has also been shown to be an effective method for creating fused pyrrole systems. nih.gov
Base-Mediated Cycloaddition Reactions
Base-mediated cycloaddition reactions are a cornerstone of pyrrole synthesis, with the Van Leusen pyrrole synthesis being a classic example. wikipedia.org This reaction involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with an enone. wikipedia.org The process begins with a Michael addition, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. wikipedia.orgnih.gov
A specific synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, a close analogue of the target compound, utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and lithium hydroxide (B78521) (LiOH) as the base. mdpi.com More broadly, the [3+2] cycloaddition of TosMIC with various electron-deficient compounds under basic conditions is a widely used and effective method for preparing a variety of substituted pyrroles. nih.gov
Furthermore, a base-promoted net-[3+2] cycloaddition of nitriles and 1-arylpropynes, mediated by KN(SiMe₃)₂, provides convenient and atom-economical access to 2,5-disubstituted or 2,4,5-trisubstituted pyrroles with yields ranging from 40% to 96%. researchgate.net
Metal-Catalyzed Synthesis of Pyrrole Derivatives
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles, by enabling reactions under mild conditions with high efficiency and selectivity. numberanalytics.comchemistryviews.org
A diverse range of metals have been employed:
Gold: Gold(I) catalysts are effective in the tandem three-component reaction mentioned earlier. ccspublishing.org.cn Gold catalysis can also be used in the intramolecular cyclization of enyne sulfonamides. nih.gov
Palladium: Palladium catalysts are used in various reactions, including the oxidative arylation of N-homoallylic amines followed by an intramolecular aza-Wacker cyclization to construct polysubstituted pyrroles. organic-chemistry.org
Copper: Copper-catalyzed reactions are versatile, including the domino C-N coupling/hydroamination for preparing pyrroles and the aerobic oxidative coupling of diols and primary amines at room temperature. organic-chemistry.org
Cobalt: Non-precious metal catalysts like cobalt pincer complexes have been developed for the acceptorless dehydrogenative coupling of 1,4-substituted butanediols and primary amines, producing 1,2,5-substituted pyrroles with water and hydrogen gas as the only byproducts. chemistryviews.org
Zinc and Rhodium: Catalytic amounts of zinc iodide (ZnI₂) or rhodium complexes can catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org
Alumina and Metal Chlorides: Solid acid catalysts like aluminas, which are low-cost and commercially available, have been shown to catalyze the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com Metal chlorides such as FeCl₃ and CaCl₂ also serve as effective Lewis acid catalysts. mdpi.com
| Metal Catalyst | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Gold (Au) | Multi-component Reaction / Cyclization | β-Nitrostyrenes, 1,3-dicarbonyls, amines / Enyne sulfonamides | ccspublishing.org.cnnih.gov |
| Palladium (Pd) | Oxidative Arylation / aza-Wacker Cyclization | N-homoallylicamines, Arylboronic acids | organic-chemistry.org |
| Copper (Cu) | Domino C-N coupling / Aerobic oxidation | Various / Diols, Primary amines | organic-chemistry.org |
| Cobalt (Co) | Dehydrogenative Coupling | 1,4-Butanediols, Primary amines | chemistryviews.org |
| Zinc (Zn) / Rhodium (Rh) | Decomposition/Cyclization | Dienyl azides | organic-chemistry.org |
Optimization of Synthetic Efficiency and Scalability
Optimizing the synthesis of pyrrole derivatives involves careful consideration of reaction conditions, starting materials, and catalyst choice to maximize yield and purity while ensuring the process is scalable. numberanalytics.com The Paal-Knorr synthesis, a classical method, has often been limited by harsh reaction conditions like prolonged heating in acid. researchgate.net Modern approaches focus on milder and more efficient protocols.
Key optimization strategies include:
Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and pH can significantly affect the outcome. numberanalytics.com For example, optimization studies for the cyanide-mediated cyclocondensation identified DBU as the most effective base and dioxane-water as the optimal solvent system. organic-chemistry.org
Catalyst Selection: The choice of catalyst and associated ligands is crucial. numberanalytics.com The development of non-precious metal catalysts, like cobalt complexes, is driven by considerations of cost, abundance, and toxicity. chemistryviews.org
Scalability: Transitioning from laboratory-scale synthesis to large-scale production presents challenges. numberanalytics.com The use of microreactors has been shown to facilitate the rapid optimization and scale-up of pyrrole synthesis. A flow chemistry method developed in microreactors was successfully scaled to a larger microstructured flow reactor, achieving a production rate of 55.8 grams per hour for a pyrrole derivative. acs.org
Mechanistic Investigations of Pyrrole Forming Reactions
Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. Mechanistic studies often involve a combination of experimental techniques, such as the isolation of intermediates, and computational analysis.
For many MCRs, the proposed mechanisms involve a cascade of well-established reactions. For example, a gold(I)-catalyzed three-component reaction is believed to proceed through a sequence of Michael addition, imine-enamine tautomerization, intramolecular nucleophilic attack, and an elimination step to yield the final pyrrole. ccspublishing.org.cn Similarly, an indium-catalyzed MCR is proposed to start with the in-situ reduction of a nitro compound to an amine, which then participates in the pyrrole-forming cascade. orientjchem.org
In the base-mediated cycloaddition of TosMIC (Van Leusen reaction), the mechanism involves the initial deprotonation of TosMIC to form a carbanion, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated compound. This is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group. nih.gov
Mechanistic investigations into a copper-catalyzed synthesis of 2-chloropyrroles suggest the formation of a radical cation through a single electron transfer (SET) process, which initiates a cascade of chlorination, intramolecular cyclization, and aromatization steps. nih.gov The isolation of reaction intermediates, where possible, provides strong evidence for proposed mechanistic pathways, as was done in a study on a sequential [3 + 2] cycloaddition and intramolecular lactamization. rsc.org
Studies on Reaction Intermediates
The synthesis of the analogous compound, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, offers significant insight into the probable reaction intermediates involved in the formation of 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one. The established method is a one-pot reaction that proceeds through a sequence of well-understood intermediates. mdpi.com
The initial step involves an aldol (B89426) condensation. mdpi.com For the synthesis of the title compound's analogue, this condensation occurs between acetophenone (B1666503) and benzaldehyde (B42025) to yield a chalcone (B49325). mdpi.com This reaction creates the core carbon backbone that will become part of the final pyrrole structure.
Following the formation of the α,β-unsaturated carbonyl system, the key reagent for ring formation, p-toluenesulfonylmethyl isocyanide (TosMIC), is introduced. mdpi.com Under basic conditions, TosMIC is deprotonated to form a reactive TosMIC anion. mdpi.com This anion is a crucial intermediate that engages the chalcone in a subsequent cycloaddition.
The reaction between the TosMIC anion and the α,β-unsaturated carbonyl intermediate is characteristic of the Van Leusen pyrrole synthesis, a [3+2] cycloaddition process. researchgate.netmdpi.com This step directly leads to the formation of the five-membered pyrrole ring, ultimately yielding the target scaffold after elimination of the toluenesulfonyl group. mdpi.com
Table 1: Key Intermediates in the Synthesis of the 4-phenyl-1H-pyrrol-3-yl Scaffold
| Step | Intermediate Class | Precursors | Description |
|---|---|---|---|
| 1 | Chalcone (α,β-Unsaturated Carbonyl) | Benzaldehyde, Acetophenone | Formed via an aldol condensation, establishing the C4-C5 bond and the phenyl substituent of the future pyrrole ring. mdpi.com |
| 2 | TosMIC Anion | p-Toluenesulfonylmethyl isocyanide (TosMIC), Base | Generated by the deprotonation of TosMIC under basic conditions. This nucleophilic species is essential for the ring-forming step. mdpi.com |
Influence of Reaction Conditions and Catalysis
The efficiency, yield, and selectivity of the synthesis of this compound and its analogues are highly dependent on the specific reaction conditions and the catalytic system employed. The one-pot synthesis of the related phenyl(4-phenyl-1H-pyrrol-3-yl)methanone provides a clear example of how these factors are optimized. mdpi.com
Base and Catalysis: The synthesis relies on a base to facilitate multiple steps. Lithium hydroxide monohydrate (LiOH·H₂O) is used to catalyze the initial aldol condensation and to generate the reactive TosMIC anion from its precursor. mdpi.com The choice of a mild base is noted as being effective for this type of transformation. mdpi.com While this specific route uses a stoichiometric base, the broader field of pyrrole synthesis employs a vast array of catalysts. For instance, the Clauson–Kaas pyrrole synthesis can be catalyzed by various Lewis acids, such as scandium(III) triflate or iron(III) chloride. nih.gov Furthermore, transition metals like palladium, ruthenium, and gold are used in other synthetic routes to construct the pyrrole ring via mechanisms such as hydroamination or cross-coupling reactions. organic-chemistry.orgnih.gov
Solvent and Temperature: In the described one-pot synthesis of the analogue, absolute ethanol serves as the solvent, and the reaction is conducted at room temperature. mdpi.com The reaction time is divided, with the initial condensation proceeding for 6 hours, followed by the pyrrole formation step, which takes an additional 17 hours. mdpi.com The selection of solvent and temperature is critical. Different pyrrole syntheses have been optimized in a range of solvents, from dichloromethane (B109758) to water, and under various temperature regimes, including microwave-assisted heating to accelerate reaction rates. nih.govfrontiersin.org
Table 2: Influence of Reaction Parameters on the Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone
| Parameter | Condition | Role/Influence | Reference |
|---|---|---|---|
| Base | Lithium hydroxide monohydrate (LiOH·H₂O) | Catalyzes aldol condensation; deprotonates TosMIC to form the active nucleophile. | mdpi.com |
| Solvent | Absolute Ethanol | Provides the reaction medium for the one-pot synthesis. | mdpi.com |
| Temperature | Room Temperature | Allows the reaction to proceed under mild conditions. | mdpi.com |
| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Acts as the C2-N1 source for the pyrrole ring in the Van Leusen cycloaddition. | mdpi.com |
| Reaction Time | 6 hours (Step 1) + 17 hours (Step 2) | Optimized to allow for the completion of both the initial condensation and the subsequent ring formation. | mdpi.com |
The synthesis of this compound is expected to follow a similar pathway, where careful control over these reaction parameters would be essential for achieving high yields and purity.
Computational and Theoretical Studies on 1 4 Phenyl 1h Pyrrol 3 Yl Ethan 1 One and Pyrrole Based Systems
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking simulations are powerful in silico techniques used to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. biointerfaceresearch.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves placing the ligand in various conformations within the binding site of the protein and calculating the binding affinity for each pose. plos.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net
Docking studies have been conducted on numerous pyrrole (B145914) derivatives to explore their potential as inhibitors of various enzymes. For example, pyrrole-based compounds have been docked into the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase to evaluate their potential as antitubercular agents. nih.gov Similarly, docking simulations of pyrrolo[3,2-d]pyrimidine derivatives have been used to investigate their interactions with EGFR and CDK2, important targets in cancer therapy. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Affinity Scoring and Virtual Screening Applications
Computational methods are integral to modern drug discovery, with virtual screening and affinity scoring serving as powerful tools for identifying promising drug candidates. researchgate.net These techniques are particularly relevant for exploring the therapeutic potential of pyrrole-based compounds, a class of molecules widely recognized for their diverse biological activities. nih.govrsc.org Virtual screening involves the computational assessment of large libraries of compounds to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nih.govtandfonline.com
In the context of pyrrole derivatives, virtual screening has been successfully employed to identify potential inhibitors for various therapeutic targets. For instance, pharmacophore-based virtual screening of a library containing 1,302 pyrrolizines (a class of pyrrole-fused compounds) was performed to identify potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.govtandfonline.com This process led to the synthesis and evaluation of top-scoring compounds, revealing potent cytotoxic activities against several cancer cell lines. nih.gov Similarly, studies on pyrrole-2,3-dicarboxylate derivatives have utilized ligand-based pharmacophore generation and virtual screening to propose novel molecules with high binding affinities against anti-cancer targets like human topoisomerase-II (Topo-II) and platelet-derived growth factor receptor-α (PDGFR-α). researchgate.net
Affinity scoring, a key component of virtual screening, predicts the binding strength between a ligand (the potential drug molecule) and its target protein. These scores are calculated using various algorithms that consider factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. In molecular docking studies of pyrrolo[2,3-d]pyrimidines designed as VEGFR-2 inhibitors, the docking scores helped confirm favorable interactions within the enzyme's active site, corroborating the experimentally observed potent inhibition.
The pyrrole scaffold itself is a valuable pharmacophore unit, providing key structural features for molecular recognition by biological targets. nih.govnih.gov Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding are crucial for achieving high binding affinity. chemheterocycles.com Computational analyses, including docking studies, help researchers understand and optimize these interactions to design more selective and potent pyrrole-based therapeutic agents. researchgate.netnih.gov
Table 1: Examples of Virtual Screening Applications for Pyrrole-Based Systems
| Compound Class | Therapeutic Target | Screening Method | Key Findings |
|---|---|---|---|
| Pyrrolizines bearing urea/thiourea moieties | Cyclin-Dependent Kinase 2 (CDK2) | Pharmacophore-based virtual screening | Identification of hits with potent cytotoxic activities (IC50 = 0.16–34.13 μM) against cancer cell lines. nih.govtandfonline.com |
| Pyrrole-2,3-dicarboxylate derivatives | Topoisomerase-II (Topo-II), PDGFR-α | Ligand-based pharmacophore generation | Proposal of 42 novel molecules with high binding affinities and good drug-likeness profiles. researchgate.net |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Drug-Likeness)
A significant hurdle in drug development is the failure of promising compounds due to poor pharmacokinetic properties. phcogj.com Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often collectively termed ADMET when toxicity is included, is a critical step in early-stage drug discovery to filter out candidates with unfavorable profiles. phcogj.comresearchgate.net These in silico methods save considerable time and resources by prioritizing compounds that are more likely to be well-absorbed, distributed to the target tissue, metabolized appropriately, and excreted without causing toxicity. researchgate.netnih.gov
For pyrrole-based systems, including 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, ADME prediction involves calculating various physicochemical descriptors. researchgate.net Commonly used filters, such as Lipinski's "Rule of Five," provide a qualitative assessment of a compound's potential for oral bioavailability. This rule states that orally active drugs generally have:
A molecular weight of ≤ 500 Daltons
A logarithm of the octanol-water partition coefficient (LogP) of ≤ 5
No more than 5 hydrogen bond donors (sum of -NH and -OH groups)
No more than 10 hydrogen bond acceptors (sum of N and O atoms)
Studies on various heterocyclic drug candidates, including those based on pyrrole and imidazole (B134444) scaffolds, routinely employ computational tools to assess these parameters. researchgate.netnih.gov For example, a drug-likeness study on novel pyrrolizine derivatives confirmed that all new compounds conformed to Lipinski's rule, indicating good potential for oral absorption. nih.govtandfonline.com Similarly, in silico ADMET analysis of novel imidazole-based compounds designed as cancer inhibitors showed that the compounds would likely have acceptable oral availability. nih.gov
The predicted properties for the specific compound this compound suggest it generally aligns with the characteristics of a drug-like molecule. Its calculated descriptors are consistent with those of many bioactive pyrrole derivatives that have been advanced in drug discovery programs. nih.govrsc.org
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance in Drug-Likeness |
|---|---|---|
| Molecular Formula | C12H11NO | Provides basic elemental composition. uni.lu |
| Molecular Weight | 185.22 g/mol | Complies with Lipinski's rule (≤ 500), suggesting good potential for absorption. |
| XlogP | 2.0 | Complies with Lipinski's rule (≤ 5), indicating balanced lipophilicity for membrane permeability. uni.lu |
| Hydrogen Bond Donors | 1 (the N-H group) | Complies with Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Complies with Lipinski's rule (≤ 10). |
Theoretical Investigations of Tautomeric Equilibria in Pyrrole Systems
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a fundamental concept in heterocyclic chemistry. numberanalytics.com In pyrrole and its derivatives, prototropic tautomerism is well-recognized, involving the migration of a proton. researchgate.net This equilibrium can significantly influence the compound's chemical reactivity, physical properties, and biological activity. numberanalytics.com Theoretical and computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov
Pyrrole systems can exhibit several types of tautomerism. For instance, in 2-aminopyrroles, an amino-imino tautomerism is observed, where the equilibrium is influenced by the solvent and the nature of substituents. researchgate.net Theoretical calculations have shown that the relative stability of tautomers can change depending on the environment, with hydrogen-bonding solvents often favoring one form over another. researchgate.net
In substituted pyrrolinones, which are structurally related to the pyrrole core, keto-enol tautomerism is prevalent. DFT calculations on 4-acetyl-3-hydroxy-3-pyrroline-2-ones revealed that two tautomeric forms exist with only a slight energy difference (e.g., 0.4 kcal/mol in an ethanol (B145695) solvent model) and a very small potential barrier for interconversion (1.0 kcal/mol). nih.gov This indicates a rapid equilibrium between the tautomeric forms.
The stability of tautomers is often dictated by aromaticity. researchgate.net In many five-membered heterocycles like pyrrole, the NH tautomer is generally favored because it maintains the aromatic character of the ring system, which provides significant delocalization and stability. researchgate.net Theoretical studies on pyrazoloporphyrins, which contain a pyrazole (B372694) (a related five-membered heterocycle) ring, show that tautomers maintaining a fully aromatic π-delocalization pathway are substantially more stable than those with interrupted conjugation. nih.gov Computational models, often employing a continuum solvent model like the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the tautomeric equilibrium, providing insights that are crucial for understanding the behavior of these molecules in biological systems. researchgate.netnih.gov
Table 3: General Tautomeric Forms in Pyrrole-based Systems
| Tautomer Type | Description | Favored Conditions/Factors |
|---|---|---|
| NH-form | The proton is attached to the nitrogen atom of the pyrrole ring. | Generally the most stable form in simple pyrroles due to preservation of ring aromaticity. researchgate.net |
| CH-form | A proton migrates from the nitrogen to a carbon atom in the ring, disrupting aromaticity. | Less stable than the NH-form but can be relevant in certain substituted systems or as reaction intermediates. researchgate.net |
| Amino-Imino | Occurs in aminopyrroles, involving equilibrium between an exocyclic amino group and an endocyclic imino group. | Influenced by substituents and solvent polarity; amino form often favored in H-bond accepting solvents. researchgate.net |
Investigation of Pre Clinical Biological Activities of 1 4 Phenyl 1h Pyrrol 3 Yl Ethan 1 One Derivatives
Antimicrobial Spectrum Evaluation (Antibacterial, Antifungal)
Derivatives of the 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one scaffold have demonstrated a broad spectrum of antimicrobial activity. For instance, certain diphenyl pyrrole (B145914) compounds have shown notable activity against both drug-resistant Gram-positive and Gram-negative bacteria, with efficacy comparable to or even surpassing that of levofloxacin. nih.gov Tetra-substituted pyrrole derivatives have also been effectively tested against Escherichia coli and Staphylococcus aureus. nih.gov
In the realm of antifungal agents, new derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole have been synthesized and evaluated for their anti-Candida activity. nih.gov These compounds, which incorporate a phenylpyrrole moiety, have shown promise in combating various Candida species. nih.gov The structural diversity of these pyrrole derivatives allows for a wide range of interactions with microbial targets, making them a promising area for the development of new antimicrobial drugs.
Interactive Data Table: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Class | Target Organism(s) | Observed Activity | Reference |
| Diphenyl pyrrole derivatives | Drug-resistant Gram-positive and Gram-negative bacteria | Comparable or superior to levofloxacin | nih.gov |
| Tetra-substituted pyrrole derivatives | Escherichia coli, Staphylococcus aureus | Effective inhibition | nih.gov |
| 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives | Candida albicans, Candida spp. | Significant anti-Candida activity | nih.gov |
In Vitro Anticancer Efficacy and Mechanistic Research
A significant body of research has focused on the anticancer potential of this compound derivatives. A novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated antiproliferative activity against a panel of 16 cancer cell lines, with some compounds showing efficacy comparable to Paclitaxel while exhibiting less impact on normal cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives were particularly potent. nih.gov One such derivative, [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone, was found to affect the cell cycle of MGC80-3 cells and induce necrosis. nih.gov
Furthermore, other pyrrole derivatives have been shown to induce dose- and time-dependent cytotoxic activity against various tumor cell lines, including those derived from colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinomas. mdpi.com The antitumor effects of these compounds are often evaluated by measuring cell viability after treatment. mdpi.com
Interactive Data Table: In Vitro Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |
| 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives | Panel of 16 cancer cell lines | Antiproliferative activity comparable to Paclitaxel, selective against cancer cells. | nih.gov |
| [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone | MGC80-3 | Affects cell cycle, induces necrosis. | nih.gov |
| Various pyrrole derivatives | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxic activity. | mdpi.com |
Anti-inflammatory Pathway Modulation Studies
Pyrrole derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways involved in inflammation. For instance, some pyrrole derivatives act as protein kinase inhibitors, which can in turn affect inflammatory responses. nih.gov One such compound, 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1), demonstrated anti-inflammatory properties in a rat model of ulcerative colitis, with effects more pronounced than the reference drug Prednisolone. nih.gov The mechanism of action for some derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the arachidonic acid cascade that mediates inflammation. mdpi.com The well-known non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin (B1215870) and ketorolac (B1673617) both contain a pyrrole moiety, highlighting the therapeutic potential of this chemical scaffold. mdpi.com
Antioxidant Activity Assessment and Radical Scavenging Mechanisms
Several pyrrole derivatives have been shown to possess antioxidant properties. researchgate.net These compounds can act as radical scavengers, helping to mitigate oxidative stress, which is implicated in a variety of chronic diseases. mdpi.com The antioxidant activity of a cinnamic-pyrrole hybrid was evaluated and showed moderate radical-scavenging activity, which was attributed to the presence of the cinnamic moiety. mdpi.com In another study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized, and their antioxidant activity was tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org One derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger. rsc.org Quantum chemistry calculations have also been employed to understand the thermodynamics and kinetics of the radical scavenging activity of these compounds. rsc.org
Interactive Data Table: Antioxidant Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Assay/Method | Key Findings | Reference |
| Cinnamic-pyrrole hybrid | Radical scavenging assay | Moderate radical-scavenging activity. | mdpi.com |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH assay | Promising radical scavenger. | rsc.org |
Enzyme Inhibition Profiles (e.g., Lipoxygenase, DNA Gyrase, Kinases)
The biological activities of this compound derivatives are often mediated through the inhibition of specific enzymes. For example, a cinnamic-pyrrole hybrid demonstrated good inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammatory pathways. mdpi.com In the context of antibacterial action, some pyrrole derivatives target DNA gyrase, an essential enzyme for bacterial DNA replication. Other pyrrole-containing compounds have been designed as protein kinase inhibitors. nih.govnih.gov For instance, 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives were designed as potential tyrosine kinase inhibitors and one of them was shown to inhibit the growth of cancer cell lines. nih.gov
Specific Antiparasitic Activities (e.g., Antileishmanial)
The therapeutic potential of pyrrole derivatives extends to parasitic diseases. While specific studies on this compound derivatives for antiparasitic activity are limited, related pyrrole-containing compounds have shown promise. For example, analogues of pulchrol, a natural product, have been prepared and assayed in vitro against Trypanosoma cruzi epimastigotes, as well as Leishmania braziliensis and Leishmania amazonensis promastigotes. mdpi.com Some of these compounds exhibited higher antiparasitic activity than the parent compound. mdpi.com Additionally, pyrrolone derivatives have been investigated as antimalarial agents, showing potent activity against Plasmodium falciparum. nih.gov
Antimycobacterial Activity Screening
Derivatives of the pyrrole scaffold have emerged as a promising class of compounds with significant antimycobacterial activity. nih.govnih.gov A novel pyrrole derivative, 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine, exhibited very high activity against both Mycobacterium tuberculosis 103471 and H37Rv strains, with a high protection index, comparable to the current antitubercular drugs streptomycin (B1217042) and rifampin. nih.gov Another study on novel N′-[3-(substituted phenyl amino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives also identified compounds with high antitubercular activity against the M. tuberculosis H37Rv strain. ejpmr.com In silico molecular docking studies suggested that these compounds could act as inhibitors of the M. tuberculosis enoyl-reductase (InhA) enzyme. ejpmr.com
Interactive Data Table: Antimycobacterial Activity of Selected Pyrrole Derivatives
| Compound/Derivative | Mycobacterium Strain(s) | Key Findings | Reference |
| 4-((1-(4-fluorophenyl)-2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-3-yl)methyl)thiomorpholine | M. tuberculosis 103471, H37Rv | High activity, comparable to streptomycin and rifampin. | nih.gov |
| N′-[3-(substituted phenyl amino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives | M. tuberculosis H37Rv | High antitubercular activity, potential InhA inhibitors. | ejpmr.com |
Elucidation of Molecular Mechanisms of Biological Action (in vitro)
The in vitro biological activities of this compound and its derivatives have been the subject of extensive research, revealing a range of molecular mechanisms through which these compounds exert their effects. Primarily, their anticancer properties have been investigated, demonstrating interference with key cellular processes involved in cell division, survival, and signaling.
Anticancer Mechanisms
A significant body of research has focused on the anticancer potential of 3-aroyl-1-arylpyrrole derivatives, which are structurally analogous to this compound. These studies have identified several key molecular targets and pathways.
One of the primary mechanisms of action identified for this class of compounds is the inhibition of tubulin polymerization . nih.gov Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. Certain 3-aroyl-1-arylpyrrole derivatives have been shown to potently inhibit tubulin polymerization, thereby halting cell division in cancer cells. nih.gov For some derivatives, the presence of a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was found to be crucial for this activity. nih.gov
Another key molecular mechanism is the induction of apoptosis , or programmed cell death. Studies have demonstrated that some derivatives of this compound can trigger apoptosis in cancer cells. nih.govnih.gov This is often accompanied by the arrest of the cell cycle at specific phases, such as the S phase, preventing the cancer cells from replicating their DNA and proliferating. nih.gov
Furthermore, investigations into the signaling pathways affected by these compounds have revealed the inhibition of MAPK-interacting kinases (Mnks) . nih.gov Specifically, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives have been identified as potent Mnk2 inhibitors. nih.gov The inhibition of Mnks leads to a reduction in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a protein often overexpressed in cancer and crucial for the translation of oncogenic proteins. nih.gov This disruption of protein synthesis contributes to the pro-apoptotic effects of these compounds. nih.gov
Molecular docking studies have also suggested potential interactions with other important cancer-related targets, including the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . nih.gov These proteins are key regulators of cell growth and proliferation, and their inhibition is a well-established strategy in cancer therapy.
The following table summarizes the in vitro anticancer activities and the elucidated molecular mechanisms of action for various derivatives of this compound.
| Derivative Class | Target Cancer Cell Lines | Observed In Vitro Effects | Elucidated Molecular Mechanism |
| 3-Aroyl-1-arylpyrroles | Human MCF-7 breast cancer | Inhibition of cell growth | Inhibition of tubulin polymerization nih.gov |
| 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrroles | CT-26 colon carcinoma | Cell cycle arrest at S phase, Apoptosis induction | Disruption of cell cycle progression nih.gov |
| N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines | MV4-11 AML cells | Anti-proliferative activity, Apoptosis induction | Inhibition of Mnk2, Reduced eIF4E phosphorylation nih.gov |
| Fused 1H-pyrroles | HCT116, MCF-7, Hep3B cancer cells | Anticancer activity | Potential inhibition of EGFR and CDK2 (based on docking) nih.gov |
Anti-inflammatory Mechanisms
In addition to their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential. A study on a cinnamic-pyrrole hybrid of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone demonstrated inhibition of lipoxygenase (LOX) . mdpi.com Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting LOX, these compounds can potentially reduce inflammation. mdpi.com
The table below details the in vitro anti-inflammatory activity observed for a derivative of the core compound.
| Derivative | Assay | Observed In Vitro Effect | Elucidated Molecular Mechanism |
| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Soybean lipoxygenase inhibition assay | Good inhibitory activity (IC50 = 38 µM) | Inhibition of Lipoxygenase (LOX) mdpi.com |
Medicinal Chemistry and Rational Design of 1 4 Phenyl 1h Pyrrol 3 Yl Ethan 1 One Analogues
Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For analogues of the 4-phenyl-1H-pyrrol-3-yl core, SAR analyses have provided critical insights into the features required for potent biological effects, such as kinase inhibition.
In a study focused on developing potent inhibitors for MAPK-interacting kinase 2 (Mnk2), a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were synthesized and evaluated. nih.gov This work revealed key SAR trends. The substitution pattern on the N-phenyl ring was found to be crucial for activity. For instance, introducing a 3-pyridyl group at the para-position of the N-phenyl ring led to a significant increase in potency. Further derivatization showed that specific substitutions, such as a trifluoromethyl group, on an appended piperazine (B1678402) ring could further enhance the inhibitory activity against the target kinase and improve anti-proliferative effects in cancer cell lines. nih.gov
The table below summarizes the impact of various substitutions on the anti-proliferative activity of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine analogues against MV4-11 AML cells. nih.gov
| Compound | R Group (Substitution on N-phenyl ring) | IC50 (µM) |
| 7a | 4-(Piperazin-1-yl)phenyl | 0.22 |
| 7f | 4-(4-(Pyridin-3-yl)piperazin-1-yl)phenyl | 0.08 |
| 7k | 4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl | 0.04 |
This interactive table is based on data from a study on Mnk2 inhibitors and illustrates the structure-activity relationship of related compounds. nih.gov
Design and Synthesis of Novel Hybrid Scaffolds (e.g., Pyrrole-Chalcone, Pyrrole-Cinnamic Hybrids)
Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one scaffold is an excellent starting material for creating such hybrids, particularly pyrrole-chalcone and pyrrole-cinnamic acid derivatives.
Pyrrole-Chalcone Hybrids: The synthesis of pyrrole-based chalcones often employs the Claisen-Schmidt condensation reaction. nih.govacs.org This base-catalyzed reaction involves the condensation of an acetyl-pyrrole derivative, such as this compound, with various aromatic aldehydes. nih.gov This method is highly versatile, allowing for the introduction of a wide array of substituted aryl groups, which is crucial for exploring SAR and optimizing biological activity. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. nih.gov The resulting pyrrole-chalcone hybrids possess an α,β-unsaturated ketone system, a well-known pharmacophore associated with diverse biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net
Pyrrole-Cinnamic Hybrids: The synthesis of pyrrole-cinnamic hybrids involves linking a cinnamic acid moiety to the pyrrole (B145914) core. In one reported synthesis, a precursor, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, was first deprotonated under basic conditions and then reacted with cinnamoyl chloride. mdpi.com This acylation reaction typically occurs at the N1 position of the pyrrole ring, affording the desired (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one hybrid. mdpi.com This strategy effectively combines the anti-inflammatory and antioxidant properties associated with both pyrrole and cinnamic acid derivatives into a single molecule. mdpi.com
The design of these hybrids is often guided by the "one drug, multiple targets" philosophy, aiming to develop novel compounds with a better therapeutic profile against complex diseases like cancer and inflammatory conditions. mdpi.com
Lead Compound Identification, Optimization, and Derivatization Strategies
The process of drug discovery often begins with a "hit" compound, which is then optimized into a "lead" compound with more desirable properties. The this compound framework and its derivatives have served as valuable lead structures in the development of new therapeutic agents.
A key strategy in lead optimization is chemical derivatization to improve potency and pharmacokinetic profiles. nih.gov An example can be seen in the development of a cinnamic-pyrrole hybrid, where the precursor, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, can be considered a lead compound. The synthesis of the cinnamic hybrid (derivatization) resulted in a molecule with improved antioxidant and anti-lipoxygenase (anti-LOX) activity compared to the pyrrole precursor alone. mdpi.com This demonstrates a successful lead optimization strategy, where combining pharmacophores led to enhanced biological function. mdpi.com
Similarly, in the development of Mnk2 inhibitors based on the 4-phenyl-1H-pyrrol-3-yl scaffold, a systematic derivatization approach was employed. nih.gov Through SAR exploration, compound 7k was identified as a lead compound due to its potent anti-proliferative activity (IC50 = 0.04 µM). nih.gov Crucially, this lead compound also possessed desirable pharmacokinetic properties and oral bioavailability, which are essential for advancing a compound toward clinical development. nih.gov The optimization process often involves iterative cycles of design, synthesis, and biological testing to refine the structure for maximal efficacy and drug-like properties. nih.gov
The table below shows the improvement in biological activity from a precursor pyrrole to its cinnamic hybrid, illustrating a lead optimization strategy. mdpi.com
| Compound | % Inhibition of Lipid Peroxidation | Anti-LOX Activity (IC50 µM) |
| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (Precursor) | 44% | >100 µM |
| (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one (Hybrid) | 58% | 38 µM |
This interactive table is based on data for a related pyrrole precursor and its cinnamic hybrid, demonstrating enhanced activity through derivatization. mdpi.com
Pharmacophore Identification and Mapping for Target Interactions
Pharmacophore modeling is a computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov
For analogues of this compound, pharmacophore models can be generated through two main approaches: ligand-based or structure-based.
Ligand-based modeling is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov
Structure-based modeling is employed when the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available. The model is built by analyzing the key interactions between the ligand and the amino acid residues in the binding pocket. nih.gov
Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds but the same essential binding features. nih.gov This process can accelerate the discovery of new hit and lead compounds. For derivatives of the 4-phenyl-1H-pyrrol-3-yl core, a pharmacophore model would likely include a hydrophobic feature corresponding to the phenyl group, hydrogen bond acceptor/donor sites on the pyrrole NH and acetyl carbonyl groups, and an aromatic feature for the pyrrole ring itself. Mapping these features helps medicinal chemists understand the crucial interactions with the target, guiding the design of new analogues with improved affinity and selectivity. nih.gov
Applications in Materials Science and Advanced Chemical Technologies Involving Pyrrole Ethanone Structures
Contribution to Conductive Polymer Development (General Pyrrole (B145914) Chemistry)
The field of conductive polymers has been significantly influenced by pyrrole and its derivatives. Polypyrrole (PPy) is a well-known intrinsic conductive polymer noted for its high conductivity, excellent environmental stability, and straightforward synthesis. The versatility of PPy allows for the modification of its properties through the substitution of different functional groups on the pyrrole ring, either at the N-position or on the carbon atoms of the ring.
Researchers are actively developing composite materials to further enhance the performance of conductive polymers. Common strategies involve combining polypyrrole with nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles. These composites aim to achieve a large surface area, rapid electron transfer kinetics, and biocompatibility, which are crucial for high-precision applications. For instance, a composite of polypyrrole and graphene nanoribbons has demonstrated higher specific capacitance and better stability than pure polypyrrole, making it a promising material for supercapacitors.
The synthesis of polypyrrole can be achieved through chemical oxidation or electrochemical polymerization. Green chemistry approaches are also being explored, such as the use of enzymes like laccase to catalyze the polymerization of pyrrole, offering an environmentally benign method for producing these technologically important materials.
Table 1: Properties and Applications of Polypyrrole (PPy)
| Property | Description | Application Area |
|---|---|---|
| High Electrical Conductivity | The conjugated π-electron system along the polymer backbone allows for the movement of charge carriers. | Electronics, Sensors, Supercapacitors |
| Good Environmental Stability | PPy shows resistance to degradation from atmospheric oxygen and moisture compared to some other conductive polymers. | Corrosion protection coatings, long-life electronic components |
| Biocompatibility | PPy and its composites can be compatible with biological systems. | Biosensors, medical implants, tissue engineering |
| Facile Synthesis | Can be synthesized via simple chemical or electrochemical methods. | Scalable production for various applications |
Investigation in Sensor and Actuator Technologies (General Pyrrole Chemistry)
The electrical properties of pyrrole-based polymers make them excellent candidates for use in chemical sensors and actuators. These devices function by converting a chemical or physical stimulus into a measurable electrical signal. The conductivity of polypyrrole is sensitive to changes in its chemical environment, such as exposure to different analytes, which forms the basis of its sensing applications.
Chemically diverse sensor arrays have been developed by electrocopolymerizing pyrrole with various substituted vinyl groups. This approach allows for the creation of a large number of distinct sensing elements capable of discriminating between a wide range of analytes, from alcohols to fuels. The chemical diversity of these sensors can be further enhanced by altering the deposition conditions and the type of dopant anion incorporated into the polymer film.
The sensitivity and selectivity of pyrrole-based sensors can be fine-tuned by modifying the chemical structure of the pyrrole monomer. For example, the introduction of methyl substituents to the pyrrole ring of 4-(pyrrol-1-yl)pyridine has been shown to affect the sensor's sensitivity to nitrite ions. In another application, conjugated molecules based on dithienopyrrole derivatives have been successfully synthesized and used as chemosensors for the detection of herbicides through fluorescence quenching.
Table 2: Pyrrole-Based Chemical Sensors
| Sensor Type | Pyrrole Derivative | Analyte Detected | Sensing Mechanism |
|---|---|---|---|
| Conductometric Sensor Array | Electrocopolymerized pyrrole and vinyl derivatives | Various volatile organic compounds | Change in electrical resistance upon analyte adsorption |
| Anion Sensor | 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite ions | Electrostatic interaction leading to detectable signal change |
| Fluorescence Chemosensor | Dithienopyrrole-pyrene conjugates | Mesotrione (herbicide) | Fluorescence quenching upon binding with the analyte |
Coordination Chemistry and Metal Complexation Studies
The nitrogen atom in the pyrrole ring and the oxygen atom in the ethanone group of pyrrole-ethanone structures can act as donor sites for metal ions, making them valuable ligands in coordination chemistry. The formation of metal complexes with pyrrole-based ligands has been an active area of research due to the diverse applications of these complexes in catalysis, materials science, and biological systems.
Pyrrole-based Schiff base ligands have been synthesized and used to create novel nickel(II), copper(II), and zinc(II) complexes. These ligands demonstrate adaptability to various structural alterations, which is a desirable trait in the design of new metal complexes. Similarly, pyrrole-based PNP pincer ligands, which feature a central anionic pyrrole moiety connected to two phosphine donors, have been used to prepare a number of transition metal complexes, including those with group 4 metals like titanium, zirconium, and hafnium.
The synthesis of a dimeric copper(II) complex supported by a 2-(1H-pyrrol-1-yl)ethanolate ligand has also been reported. In this complex, the pyrrole-containing ligand binds to the copper(II) atom in a bidentate fashion through the nitrogen and oxygen atoms. Such studies on metal complexes are crucial for understanding the fundamental coordination behavior of pyrrole derivatives and for developing new catalysts and functional materials.
Evaluation as Multi-functional Additives in Specialized Materials (e.g., Lubricating Oils)
Pyrrole derivatives have been investigated for their potential as multi-functional additives in specialized materials like lubricating oils. Lubricant additives are essential for protecting internal combustion engines from wear, corrosion, and the buildup of deposits. They perform various functions, including acting as antioxidants, corrosion inhibitors, and anti-wear agents.
Patents have described the use of pyrrole-acrylic acid adducts as effective additives in lubricating compositions. These derivatives have been shown to reduce corrosion and seal degradation in internal combustion engines. A key advantage of these azole derivatives made with acrylics is their oil solubility and liquid state at room temperature, which facilitates their blending into lubricating oils.
The mechanism by which these additives function often involves the formation of a protective film on metal surfaces. In the context of corrosion inhibition, these additives create a barrier that prevents aggressive chemical species from attacking the metal. The development of such multi-functional additives is a continuous effort to improve the performance and extend the service life of lubricating oils.
Q & A
Q. What are the common synthetic routes for 1-(4-phenyl-1H-pyrrol-3-yl)ethan-1-one, and how are yields optimized?
Methodological Answer: The compound is typically synthesized via multicomponent reactions or alkylation strategies:
- Multicomponent One-Pot Synthesis: A four-component reaction using substituted ketones, amines, and aldehydes under reflux conditions in xylene yields functionalized pyrroles. For example, 1-(4-(4-(dimethylamino)phenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone is synthesized with yields of 67–85% after purification by recrystallization .
- Alkylation Strategies: Derivatives are prepared via alkylation of the parent compound using reagents like 4-fluorobenzyl bromide, achieving yields up to 100% in chloroform or toluene. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield .
Optimization Tips:
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography or recrystallization (methanol/chloroform mixtures are effective) .
Q. What spectroscopic techniques are employed for structural characterization, and how are data interpreted?
Methodological Answer: Key techniques include:
- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (C=O) at ~1650–1705 cm⁻¹, confirming the acetyl group. Pyrrole ring vibrations appear at 1450–1600 cm⁻¹ .
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 2.20–2.40 ppm (acetyl CH₃), δ 5.00–5.20 ppm (benzyl CH₂), and aromatic protons (δ 7.00–7.50 ppm) confirm substitution patterns. Pyrrole protons resonate as singlets or doublets (δ 6.60–7.90 ppm) .
- ¹³C NMR: Carbonyl carbons appear at ~195–205 ppm; pyrrole carbons range from 110–140 ppm .
Data Interpretation Example:
A singlet at δ 2.26 ppm (3H) in ¹H NMR corresponds to the acetyl group, while a doublet at δ 7.87 ppm (J = 2 Hz) confirms pyrrole α-proton environments .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Hazard Mitigation:
- Skin Contact: Wash immediately with soap/water; seek medical attention if irritation persists .
- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
- Waste Disposal: Collect organic waste in designated containers for incineration by licensed facilities .
Note: Conflicting hazard classifications exist (e.g., some sources report no acute toxicity, while others classify it as harmful if inhaled/swallowed). Always prioritize the most conservative safety data .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- SHELX Software Suite: Use SHELXL for refinement of X-ray diffraction data. Input HKL files with initial structural models (e.g., from SHELXD) to resolve bond lengths, angles, and torsional strain .
- Case Study: For 1-(1-(4-fluorobenzyl)-4-phenyl-1H-pyrrol-3-yl)ethanone, SHELXL refinement confirmed the benzyl group orientation (torsion angle: 85.2°) and planarity of the pyrrole ring (mean deviation: 0.02 Å) .
Key Parameters:
Q. How do substituents on the pyrrole ring influence biological activity, and how is this analyzed?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but may reduce binding affinity. For example, 4-fluorobenzyl derivatives show improved HIV-1 integrase inhibition (IC₅₀ = 0.8 µM) compared to non-fluorinated analogs .
- Bulkier Substituents (e.g., azepan-1-yl): Increase steric hindrance, potentially reducing solubility but improving target selectivity .
Analytical Tools:
- Docking Simulations (AutoDock Vina): Predict binding modes to biological targets (e.g., viral enzymes).
- Pharmacokinetic Profiling: Assess logP (octanol-water partition coefficient) and plasma protein binding via HPLC-MS .
Q. How can contradictory spectroscopic or crystallographic data be reconciled during structural analysis?
Methodological Answer:
- Data Cross-Validation:
- Case Example: A reported δ 7.87 ppm (¹H NMR) conflict with X-ray data (suggesting non-planar pyrrole) was resolved by identifying a rotameric equilibrium in solution, confirmed via variable-temperature NMR .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Chemistry: Reduces reaction time and improves yield consistency (e.g., microreactors for chloranil-mediated cyclization) .
- Process Optimization:
- Replace xylene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale reflux .
- Implement in-line FTIR for real-time monitoring of carbonyl formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
